molecular formula C16H13NO B3849030 (4-quinolin-2-ylphenyl)methanol

(4-quinolin-2-ylphenyl)methanol

Cat. No.: B3849030
M. Wt: 235.28 g/mol
InChI Key: VDLHAOVBONHWKY-UHFFFAOYSA-N
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Description

(4-Quinolin-2-ylphenyl)methanol is a quinoline-based compound featuring a hydroxymethyl group (-CH2OH) attached to a phenyl ring, which is further substituted at the 4-position with a quinolin-2-yl moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-quinolin-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)17-16/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLHAOVBONHWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline methanol derivatives differ in substituents on the quinoline core, phenyl ring, and hydroxymethyl group. Key analogs include:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(4-Quinolin-2-ylphenyl)methanol Quinolin-2-yl at phenyl-4, -CH2OH C16H13NO 235.29 Base structure; moderate synthetic yield
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol Cyclopropyl, 4-fluorophenyl C20H17FNO 306.36 High yield (90.3%); crystal packing stabilized by O–H⋯O/N bonds
2-(4-Methylsulfonyl-phenyl)-quinolin-4-ylmethanol 4-methylsulfonylphenyl C17H15NO3S 313.37 Oxidized derivative; used in further functionalization
6-Fluoro-3-methyl-2-[4-(2-phenylphenyl)phenyl]quinolin-4-yl]methanol Fluoro, methyl, terphenyl C29H22FNO 419.49 Extended aromatic system; potential for enhanced binding
Vacquinol-1 (2-(4-Chlorophenyl)quinolin-4-ylmethanol) Piperidine, 4-chlorophenyl C21H21ClN2O 364.86 Stereospecific pharmacokinetics; induces glioblastoma cell death

Physicochemical Properties

  • Crystal Packing: Derivatives like [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol exhibit distinct dihedral angles (65.2–76.2°) between aromatic rings, influencing molecular stability and intermolecular interactions (O–H⋯O/N hydrogen bonds) .
  • Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogs. Sulfonyl derivatives (e.g., methylsulfonyl-phenyl) further increase polarity .

Key Research Findings

  • Stereochemical Impact: Vacquinol-1’s activity is governed by two stereogenic centers, necessitating isomer-specific synthesis for optimal therapeutic outcomes .
  • Structural Stability : Crystal structures reveal that bulky substituents (e.g., cyclopropyl, terphenyl) induce steric hindrance, altering dihedral angles and hydrogen-bonding networks .
  • Synthetic Flexibility : The hydroxymethyl group serves as a handle for further functionalization (e.g., imidazole coupling via CDI), enabling diversification into drug-like molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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